
1-(1-Fluorocyclobutyl)-N-methylmethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Fluorocyclobutyl)-N-methylmethanamine;hydrochloride is a chemical compound with the molecular formula C5H10FN . It is related to (1-fluorocyclobutyl)methanesulfonyl chloride, which has a molecular weight of 186.63 .
Molecular Structure Analysis
The molecular structure of 1-(1-Fluorocyclobutyl)-N-methylmethanamine;hydrochloride involves a cyclobutyl ring with a fluorine atom attached to one of the carbon atoms . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen
Fluorescence Probe Development : A study by Kenmoku et al. (2007) discusses the development of tetramethylrhodamine (TMR) derivatives, including a new fluorescence probe, HySOx, which can detect hypochlorous acid specifically. This probe works in aqueous solutions and has applications in real-time imaging of phagocytosis, demonstrating the versatility of TMR derivatives in biological investigations (Kenmoku et al., 2007).
In Vitro and In Vivo Pharmacological Properties : Vanover et al. (2006) describe the pharmacological profile of ACP-103, a compound structurally related to 1-(1-Fluorocyclobutyl)-N-methylmethanamine hydrochloride. This compound shows potent inverse agonist activity at 5-HT2A receptors, suggesting its potential as an antipsychotic agent (Vanover et al., 2006).
Ionic Liquids and Green Chemistry : Swatloski et al. (2003) highlight the need for careful treatment of ionic liquids, such as 1-butyl-3-methylimidazolium fluoride hydrate, due to their potentially hazardous properties and unknown stability. This research underscores the importance of evaluating the environmental and health impacts of ionic liquids, a category in which 1-(1-Fluorocyclobutyl)-N-methylmethanamine hydrochloride could be considered (Swatloski et al., 2003).
Substituent Effects on Cyclobutenes : Niwayama et al. (1996) conducted a theoretical study on substituent effects on cyclobutenes, exploring how different substituents impact geometries and reaction rates of cyclobutenes. This research is relevant for understanding the chemical behavior of compounds like 1-(1-Fluorocyclobutyl)-N-methylmethanamine hydrochloride (Niwayama et al., 1996).
Stable Carbonium Ions Study : Research by Olah et al. (1967) on the 1-methylcyclopentyl cation, a structurally related ion, provides insights into the stability and reactivity of cyclic carbonium ions, which is relevant for understanding the behavior of 1-(1-Fluorocyclobutyl)-N-methylmethanamine hydrochloride (Olah et al., 1967).
Antidepressant Potential of Tetracyclic Compounds : Karama et al. (2016) explored the synthesis of chlorinated tetracyclic compounds and tested their antidepressant effects in mice. This study contributes to the understanding of the antidepressant potential of cyclobutyl derivatives (Karama et al., 2016).
Spin State of Iron(III) in Complexes : Berry et al. (2006) investigated how N-methylation of macrocyclic amine ligands affects the spin state of iron(III). Their findings offer insights into the electronic and steric effects in metal complexes, which can be relevant for understanding the properties of similar compounds like 1-(1-Fluorocyclobutyl)-N-methylmethanamine hydrochloride (Berry et al., 2006).
Safety And Hazards
The safety data sheet for a related compound, (1-fluorocyclobutyl)methanol, indicates that it is a flammable liquid and vapor. Precautionary measures include avoiding sparks and open flames, and using personal protective equipment . The specific hazards of 1-(1-Fluorocyclobutyl)-N-methylmethanamine;hydrochloride would need to be determined through further testing .
Eigenschaften
IUPAC Name |
1-(1-fluorocyclobutyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c1-8-5-6(7)3-2-4-6;/h8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRNVKOCJQJDQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCC1)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Fluorocyclobutyl)-N-methylmethanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B2606884.png)
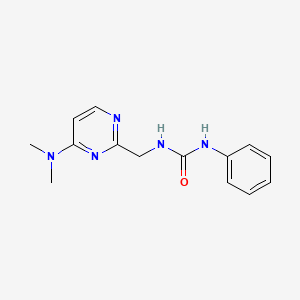
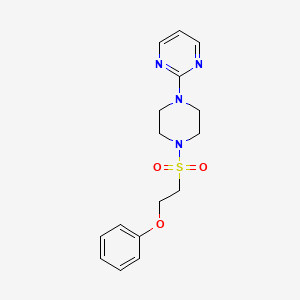



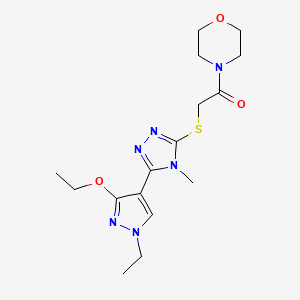
![2-(4-Chlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2606900.png)


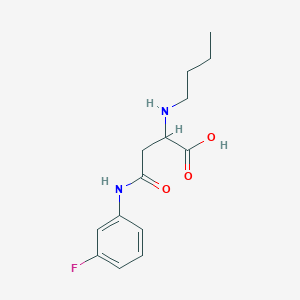
![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2606904.png)
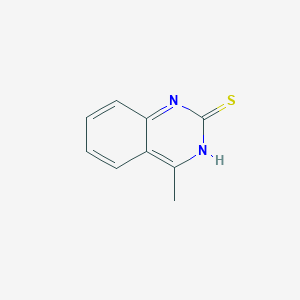
![(S)-N-(1H-Benzo[d]imidazol-2-yl)-2-(1-oxoisoindolin-2-yl)propanamide](/img/structure/B2606906.png)